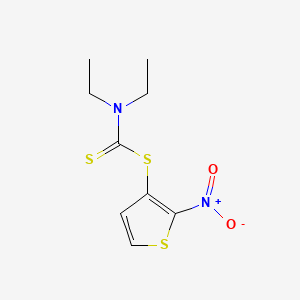![molecular formula C32H16Cl2N8Sn B1175800 2-[5-Tetrazolyl]PhenylboronicAcid CAS No. 15884-01-8](/img/new.no-structure.jpg)
2-[5-Tetrazolyl]PhenylboronicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Tetrazolyl]PhenylboronicAcid is a boronic acid derivative that features a phenyl group substituted with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Tetrazolyl]PhenylboronicAcid typically involves the formation of the tetrazole ring followed by its attachment to the phenylboronic acid. One common method includes the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring, which is then coupled with phenylboronic acid under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cycloaddition and coupling reactions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-[5-Tetrazolyl]PhenylboronicAcid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts and base in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-[5-Tetrazolyl]PhenylboronicAcid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a ligand for targeting specific proteins or enzymes.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 2-[5-Tetrazolyl]PhenylboronicAcid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with cis-diols, and its tetrazole ring, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tetrazole ring, making it less versatile in forming hydrogen bonds and other interactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a tetrazole ring, offering different reactivity and binding properties.
2-Aminophenylboronic Acid: Features an amino group, providing different electronic and steric effects compared to the tetrazole ring.
Uniqueness: 2-[5-Tetrazolyl]PhenylboronicAcid is unique due to the presence of the tetrazole ring, which enhances its ability to form diverse interactions and participate in a wider range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
15884-01-8 |
|---|---|
Molecular Formula |
C32H16Cl2N8Sn |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

